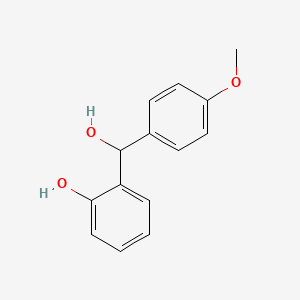

2-(Hydroxy(4-methoxyphenyl)methyl)phenol

Description

Contextualization within Substituted Phenols and Hydroxy(aryl)methyl Compounds

2-(Hydroxy(4-methoxyphenyl)methyl)phenol, also known by synonyms such as 2,4'-Dihydroxydiphenylmethane (B1194992) and o-(p-Hydroxybenzyl)phenol, belongs to the broad class of substituted phenols. acs.orgsigmaaldrich.com Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and are fundamental building blocks in organic synthesis. acs.org The properties and reactivity of phenols are significantly influenced by the nature and position of other substituents on the aromatic ring.

This compound is also classified as a hydroxy(aryl)methyl compound, specifically a dihydroxydiphenylmethane. These are molecules where two phenyl rings are linked by a methylene (B1212753) bridge, with each ring bearing a hydroxyl group. The specific isomer, 2,4'-dihydroxydiphenylmethane, is one of three positional isomers of bisphenol F (BPF), the others being the 2,2'- and 4,4'-isomers. nih.govmdpi.com The commercial product known as bisphenol F is often a mixture of these isomers. nih.gov The unique positioning of the hydroxyl groups in the 2,4'-isomer results in distinct chemical and physical properties compared to its symmetric counterparts.

Significance and Research Trajectory of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol

The research trajectory of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol is closely tied to the broader investigation of bisphenols, particularly as alternatives to Bisphenol A (BPA). nih.govwikipedia.org Bisphenol F, including the 2,4'-isomer, is utilized in the production of epoxy resins, polycarbonates, and phenolic resins for various industrial applications, such as coatings and adhesives. nih.govui.ac.id

Initial research often focused on the synthesis and characterization of bisphenol F as a mixture. However, with growing interest in the biological activities of bisphenols, isomer-specific research has become more prominent. Studies have begun to investigate the distinct toxicological and endocrine-disrupting properties of each BPF isomer, including 2,4'-dihydroxydiphenylmethane. nih.gov This shift highlights the importance of understanding the specific structure-activity relationships within this class of compounds. A 2011 study provided a redetermination of the crystal structure of 2,4'-methylenediphenol, which has been crucial for subsequent research. nih.gov

Overview of Established Research Paradigms and Knowledge Gaps concerning the Chemical Compound

Established research paradigms for 2-(Hydroxy(4-methoxyphenyl)methyl)phenol primarily revolve around its synthesis as part of the broader bisphenol F production and its toxicological assessment as a BPA alternative. The synthesis typically involves the acid-catalyzed reaction of phenol (B47542) with formaldehyde (B43269), which yields a mixture of the 2,2'-, 2,4'-, and 4,4'-isomers. mdpi.comnih.gov

A significant knowledge gap exists in the dedicated study of the 2,4'-isomer in isolation. While some studies have identified biological activities and protein interactions specific to this isomer, much of the research still considers bisphenol F as a whole mixture. nih.gov There is a need for more focused investigations into the unique chemical reactivity, potential applications, and specific biological mechanisms of action of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol. Further research is required to fully elucidate its distinct role and properties compared to the other bisphenol F isomers.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-[(4-Hydroxyphenyl)methyl]phenol | acs.org |

| CAS Number | 2467-03-0 | acs.orgsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C13H12O2 | acs.orgsigmaaldrich.com |

| Molecular Weight | 200.23 g/mol | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| SMILES | Oc1ccc(Cc2ccccc2O)cc1 | sigmaaldrich.com |

| InChI Key | LVLNPXCISNPHLE-UHFFFAOYSA-N | acs.orgsigmaaldrich.com |

Spectroscopic Data

| Type of Spectrum | Key Data Points | Source |

| Mass Spectrum | Electron ionization data available | acs.org |

| IR Spectrum | Scan of original spectrum available | acs.org |

| 13C NMR | Analysis of methylol derivatives of 2,4'-dihydroxydiphenylmethane has been conducted. | researchgate.net |

| Crystal Structure | Redetermined at room temperature; needle-like colorless single crystals. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C14H14O3 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-[hydroxy-(4-methoxyphenyl)methyl]phenol |

InChI |

InChI=1S/C14H14O3/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9,14-16H,1H3 |

InChI Key |

LYSAEDPDQAJQFJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxy 4 Methoxyphenyl Methyl Phenol and Its Analogs

Classical and Modern Synthetic Routes towards 2-(Hydroxy(4-methoxyphenyl)methyl)phenol

The construction of the 2-(hydroxy(4-methoxyphenyl)methyl)phenol scaffold can be approached through several established synthetic pathways. These routes primarily focus on the electrophilic nature of the aldehyde and the nucleophilic character of the phenol (B47542) ring, particularly at the ortho and para positions.

Condensation Reactions and Schiff Base Intermediacy in the Synthesis of Related Phenols

Condensation reactions, particularly those forming Schiff bases (imines), are fundamental in organic synthesis for creating C=N double bonds. nih.govacs.orgwjpsonline.comscience.gov While not a direct route to 2-(hydroxy(4-methoxyphenyl)methyl)phenol, the synthesis of Schiff bases from substituted phenols and anilines provides insight into the reactivity of the precursor molecules. These reactions typically involve the condensation of a primary amine with an aldehyde or ketone. wjpsonline.comresearchgate.net For instance, the reaction between an aromatic aldehyde and a primary amine proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. nih.govacs.org This process is generally reversible. nih.govacs.org

The synthesis of Schiff bases derived from precursors like vanillin (B372448) (a substituted hydroxymethoxybenzaldehyde) and p-anisidine (B42471) (a methoxyphenyl amine) illustrates this principle. The compound 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol was synthesized by the condensation of vanillin and p-anisidine, achieving a high yield of 95%. researchgate.netatlantis-press.com Similarly, the reaction of o-vanillin with 4,4'-diaminodiphenyl ether in methanol (B129727) at room temperature yields the corresponding bis-Schiff base in 97% yield. mdpi.com These examples demonstrate the facile nature of forming complex phenolic structures through condensation, which can then potentially be reduced to form C-N single bonds or serve as versatile intermediates. wjpsonline.commdpi.com

Table 1: Examples of Schiff Base Synthesis from Phenolic Aldehydes

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Product | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Vanillin | p-Anisidine | 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | Water | Stirring, 30 min | 95 | researchgate.netatlantis-press.com |

| o-Vanillin | 4,4'-Diaminodiphenyl ether | 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxyphenol | Methanol | Room Temp, 1 hr | 97 | mdpi.com |

| 2-Hydroxy-5-nitrobenzaldehyde | p-Anisidine | 2-[(4-Methoxyphenyl)iminomethyl]-4-nitrophenol | Ethanol | Reflux, 1 hr | Not specified | researchgate.net |

Nucleophilic Additions and Organometallic Approaches

The most direct conceptual route to 2-(hydroxy(4-methoxyphenyl)methyl)phenol is the nucleophilic addition of a phenol-derived nucleophile to the carbonyl carbon of 4-methoxybenzaldehyde (B44291). The carbonyl group is inherently electrophilic due to the polarization of the C=O bond, making the carbon atom susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.orgsavemyexams.com This addition changes the carbonyl carbon's hybridization from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

One approach involves the generation of a phenolate (B1203915) anion by treating phenol with a base. The resulting anion is a potent nucleophile, with increased electron density at the ortho and para positions. This activated phenolate can then attack the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the final diarylmethanol product. libretexts.org

A more controlled and often higher-yielding method involves the use of organometallic reagents. This strategy enhances the nucleophilicity of the phenol ring. A key example of a related transformation is the synthesis of 2′-hydroxy-6′-methoxyacetophenone from 3-methoxyphenol. researchgate.net In this process, the phenolic hydroxyl group is first protected, followed by selective metallation at the 2-position using butyllithium (B86547) to form an aryllithium species. The subsequent addition of zinc chloride creates a more selective organozinc reagent, which then reacts with an acyl chloride under palladium catalysis to form the ketone. researchgate.net A similar strategy could be applied to synthesize the target compound:

Protection of the hydroxyl group of phenol using a suitable protecting group (e.g., as an ethoxyethyl ether). researchgate.netwikipedia.org

Directed ortho-metallation using a strong base like butyllithium.

Transmetallation with a metal salt like ZnCl₂ to form a less reactive and more selective organozinc reagent.

Nucleophilic addition of the organometallic species to 4-methoxybenzaldehyde.

Deprotection of the phenolic hydroxyl group to yield 2-(hydroxy(4-methoxyphenyl)methyl)phenol.

This organometallic route offers high regioselectivity, directing the addition specifically to the ortho position of the phenol ring.

Friedel-Crafts Alkylation and Related Arylation Reactions

The formation of 2-(hydroxy(4-methoxyphenyl)methyl)phenol can be viewed as a Friedel-Crafts type hydroxyalkylation of phenol with 4-methoxybenzaldehyde. In this electrophilic aromatic substitution reaction, the aldehyde is activated by a catalyst, typically a Lewis or Brønsted acid, which increases the electrophilicity of the carbonyl carbon. The activated aldehyde then undergoes attack by the electron-rich phenol ring. rsc.org Phenol is a highly activated aromatic system, with substitution occurring preferentially at the ortho and para positions.

The regioselectivity of the reaction is a critical factor. To favor the formation of the desired ortho-substituted product, reaction conditions can be optimized. For example, in the alkylation of phenol with 4-hydroxybutan-2-one, Hβ zeolite catalysts have been shown to regioselectively yield the para-alkylated product. researchgate.net The choice of catalyst and solvent can significantly influence the ortho/para product ratio. Gold-catalyzed Friedel–Crafts-like benzylation reactions have also been developed, demonstrating the utility of transition metals in promoting such C-C bond formations. rsc.org

Table 2: Examples of Friedel-Crafts Alkylation of Phenols

| Phenol Substrate | Alkylating Agent | Catalyst | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenol | 4-Hydroxybutan-2-one | Hβ Zeolite | 4-(4-Hydroxyphenyl)butan-2-one (para-product) | 77 | researchgate.net |

| Phenol | 1-Phenyl ethanol | Pincer–ruthenium complex / O₂ | ortho-Alkylated phenol | Not specified | rsc.org |

| Non-substituted phenol | Benzylic alcohols | Gold catalyst | 1,1-Diarylalkanes (para-preference) | Up to 98 | rsc.org |

Hydroxymethylation and Related Benzylic Functionalization

Hydroxymethylation is a specific type of alkylation that introduces a hydroxymethyl (-CH₂OH) group onto a substrate. The reaction of phenol with formaldehyde (B43269) to produce hydroxymethyl phenols is a well-established industrial process, typically catalyzed by acids or bases. iitm.ac.inusda.gov This reaction proceeds via electrophilic attack of formaldehyde on the activated phenol ring, yielding a mixture of ortho- and para-hydroxymethyl phenol. iitm.ac.inyoutube.com

The synthesis of 2-(hydroxy(4-methoxyphenyl)methyl)phenol is a direct extension of this concept, where 4-methoxybenzaldehyde is used instead of formaldehyde. The reaction mechanism involves the activation of the aldehyde, followed by attack from the ortho position of the phenol or phenolate anion. usda.govyoutube.com The reaction rate is often proportional to the concentration of the phenolate anion. usda.gov

Table 3: Catalytic Hydroxymethylation of Phenol with Formaldehyde

| Catalyst | Conditions | Selectivity | Reference |

|---|---|---|---|

| Alkali or alkaline-earth hydroxides | Aqueous solution | Mixture of ortho- and para-isomers | iitm.ac.in |

| TiAPO-5 (microporous titanoaluminophosphate) | 373 K, 24 h, aqueous solution | Ortho-selective | iitm.ac.in |

More advanced methods for benzylic functionalization are also being developed. For instance, visible light-mediated photoredox catalysis allows for the C-H functionalization of phenolic ethers at the benzylic position, providing a mild and selective method for generating benzyl (B1604629) radicals for C-C bond formation. rsc.org While this specific approach targets the functionalization of a pre-existing methyl group on a phenol ether, the underlying principles of radical-based C-C coupling represent a modern frontier for synthesizing complex phenolic molecules.

Catalytic Systems in the Synthesis of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol and its Derivatives

Catalysis is central to achieving efficient and selective synthesis of 2-(hydroxy(4-methoxyphenyl)methyl)phenol. Both acid and base catalysts are commonly employed to facilitate the key bond-forming steps.

Brønsted Acid-Catalyzed Transformations

Brønsted acids are effective catalysts for the synthesis of 2-(hydroxy(4-methoxyphenyl)methyl)phenol and its analogs via electrophilic aromatic substitution pathways like Friedel-Crafts hydroxyalkylation. The acid functions by protonating the carbonyl oxygen of 4-methoxybenzaldehyde. This protonation significantly increases the positive charge on the carbonyl carbon, making the aldehyde a much more potent electrophile. The activated aldehyde can then be attacked by the nucleophilic phenol ring.

This type of acid catalysis is a cornerstone of many phenol-aldehyde condensation reactions. iitm.ac.in For instance, the synthesis of benzopyrans can be achieved through a multicomponent reaction where an iron(III) salt, which can act as a Lewis acid or generate Brønsted acidity, promotes the condensation of phenols and aldehydes to form reactive ortho-quinone methide intermediates. nih.gov While mineral acids like AlCl₃ have been used traditionally, they often pose environmental hazards. iitm.ac.in This has led to the development of solid acid catalysts, such as zeolites and other microporous materials, which offer advantages like reusability and improved selectivity for environmentally benign synthetic processes. researchgate.netiitm.ac.in

Transition Metal Catalysis in Carbon-Carbon Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon bonds. In the context of synthesizing 2-(hydroxy(4-methoxyphenyl)methyl)phenol and its analogs, palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki cross-coupling reaction, for instance, is a versatile method for forming biaryl linkages, which are structurally related to the diarylmethanol core of the target compound.

A general approach involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst. For example, the synthesis of a complex atropisomeric α-naphthyl-substituted tropone (B1200060) utilized a Suzuki cross-coupling between a tropolone (B20159) triflate and a boronic acid. acs.org This reaction was carried out using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base in a toluene/water solvent system at 100 °C. acs.org Such methodologies can be adapted for the synthesis of the target diarylmethanol by coupling an appropriate salicylaldehyde (B1680747) derivative with a 4-methoxyphenylboronic acid, followed by reduction of the resulting diaryl ketone. The choice of ligands, such as phosphines, can be crucial in achieving high yields and, in some cases, controlling stereochemistry. acs.org

Table 1: Example of Suzuki Cross-Coupling Conditions for C-C Bond Formation

| Component | Reagent/Condition | Purpose |

|---|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Facilitates the cross-coupling reaction. |

| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic acid component. |

| Solvent | Toluene / Water | Biphasic solvent system for the reaction. |

| Temperature | 100 °C | Provides thermal energy for the reaction to proceed. |

| Reactants | Aryl triflate and Boronic acid | The coupling partners for bond formation. |

Data derived from a study on atropisomeric α-naphthyl tropone synthesis. acs.org

Organocatalytic Approaches

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small, chiral organic molecules to catalyze chemical transformations. These catalysts offer advantages such as lower toxicity, stability to air and moisture, and the ability to promote enantioselective reactions.

For the synthesis of structures related to 2-(hydroxy(4-methoxyphenyl)methyl)phenol, organocatalytic reactions can be employed to form the key carbon-carbon bond with high stereocontrol. A relevant example is the enantioselective [4+2] cyclization between hydroxymaleimides and ortho-hydroxyphenyl para-quinone methides (p-QMs), which are reactive intermediates. rsc.org This reaction, promoted by a cinchona alkaloid squaramide catalyst, yields chiral hemiketals containing a chromane (B1220400) framework. rsc.org The ortho-hydroxyphenyl p-QM can be generated in situ from precursors like 2-(hydroxy(4-methoxyphenyl)methyl)phenol. The organocatalyst activates the substrates through hydrogen bonding interactions, directing the approach of the nucleophile to generate the product with high diastereo- and enantioselectivity. This strategy highlights the potential for preparing chiral, non-racemic versions of 2-(hydroxy(4-methoxyphenyl)methyl)phenol and its derivatives.

Green Chemistry Principles in the Synthesis of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals, including 2-(hydroxy(4-methoxyphenyl)methyl)phenol.

Solvent-Free and Aqueous Medium Reactions

One of the key tenets of green chemistry is the reduction or replacement of volatile organic solvents. Performing reactions in aqueous media or under solvent-free conditions can significantly reduce environmental impact.

The synthesis of Schiff base analogs, such as 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, has been successfully demonstrated using water as a solvent. atlantis-press.comresearchgate.net In one study, vanillin and p-anisidine were reacted in water using a simple stirrer method for 30 minutes, achieving a high yield of 95%. atlantis-press.comresearchgate.net Another synthesis of a related lignin (B12514952) model compound was conducted in a citrate-phosphate buffer at a pH of 3.5, which is an aqueous environment. protocols.io These examples show that the condensation reactions necessary to form precursors to or analogs of 2-(hydroxy(4-methoxyphenyl)methyl)phenol can be efficiently carried out in environmentally benign solvents.

Table 2: Comparison of Aqueous vs. Conventional Synthesis

| Compound Synthesized | Method | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | Stirrer Method | Water | 30 minutes | 95% |

| (±)-licarin A (related structure) | Enzymatic | Citrate-phosphate buffer | 1 hour | 24.6% |

Data sourced from studies on Schiff base and lignin model compound synthesis. atlantis-press.comresearchgate.netprotocols.io

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is a green chemistry technique that often leads to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. mdpi.comnih.gov The use of microwave irradiation provides rapid and uniform heating of the reaction mixture. mdpi.com

In the synthesis of substituted pyrroles, a study demonstrated that switching from conventional heating to microwave irradiation increased the yield of one product from 23% to 86%. mdpi.com Similarly, the yield for another analog rose from 24% to 82% under microwave conditions. mdpi.com For the synthesis of 4-hydroxy-2-quinolone analogues, microwave irradiation was used in conjunction with a non-toxic bismuth chloride catalyst, shortening reaction times to just 5-13 minutes. nih.gov These findings strongly suggest that the synthesis of 2-(hydroxy(4-methoxyphenyl)methyl)phenol, which involves condensation and addition reactions, could be significantly optimized by adopting microwave-assisted protocols, leading to a more efficient and greener process.

Table 3: Yield Improvement with Microwave-Assisted Synthesis

| Product (Pyrrole Derivative) | Yield (Conventional) | Yield (Microwave) |

|---|---|---|

| Product 1a (R¹ = CH₂Ph) | 23% | 86% |

| Product 1b (R¹ = CH₂(4-PhOH)) | 24% | 82% |

| Product 1c (R = CH₂(3-1H-indolyl)) | 22% | 77% |

Data derived from a study on the synthesis of substituted pyrroles. mdpi.com

Stereoselective Synthesis of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol Stereoisomers

The central carbon atom in 2-(hydroxy(4-methoxyphenyl)methyl)phenol, which is bonded to a hydroxyl group and two different aryl groups, is a stereocenter. This means the molecule can exist as a pair of enantiomers. Stereoselective synthesis aims to produce a single desired stereoisomer, which is crucial in fields like medicinal chemistry where different enantiomers can have different biological activities.

Achieving stereoselectivity in the synthesis of diarylmethanols can be accomplished through various strategies. One common approach is the asymmetric reduction of a prochiral diaryl ketone precursor, such as 2-hydroxy-4'-methoxybenzophenone. This can be done using chiral reducing agents or a catalyst-and-hydride-source system that delivers a hydride ion to one face of the carbonyl group preferentially.

Furthermore, reactions involving the creation of multiple stereocenters can be controlled to produce specific diastereomers. For instance, the stereoselective synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones was achieved through the highly stereoselective addition of Gilman or Grignard reagents to a dihydropyranone ring. nih.gov The relative configurations of the products were carefully determined using NMR analysis. nih.gov Similarly, the synthesis of 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans was accomplished by reacting homoallylic alcohols with aldehydes, creating three new stereocenters in a single step. nih.gov These advanced synthetic methods provide a framework for the development of protocols to access specific stereoisomers of 2-(hydroxy(4-methoxyphenyl)methyl)phenol.

Advanced Spectroscopic and Crystallographic Characterization of 2 Hydroxy 4 Methoxyphenyl Methyl Phenol

Elucidation of Molecular Structure through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. Through the analysis of one- and two-dimensional NMR spectra, a comprehensive picture of the atomic connectivity and spatial arrangement of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol can be constructed.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol provides critical information about the chemical environment of the hydrogen atoms in the molecule. The expected signals can be assigned based on their chemical shifts (δ), multiplicities, and coupling constants (J).

The aromatic protons are expected to appear in the region of δ 6.5-7.5 ppm. The protons on the phenol (B47542) ring and the 4-methoxyphenyl (B3050149) ring will exhibit distinct splitting patterns due to their substitution. The protons of the phenol ring will likely show complex splitting patterns characteristic of a 1,2-disubstituted benzene (B151609) ring. The protons on the 4-methoxyphenyl ring are expected to appear as two distinct doublets, a classic AA'BB' system, due to the symmetry of this ring.

A key signal is the methoxy (B1213986) group (-OCH₃), which is anticipated to be a sharp singlet at approximately δ 3.7-3.8 ppm. The benzylic proton (-CH(OH)-) is expected to appear as a singlet or a doublet, depending on the coupling with the adjacent hydroxyl proton, typically in the range of δ 5.5-6.0 ppm. The phenolic hydroxyl protons (-OH) can have variable chemical shifts, often appearing as broad singlets, and their exact position can be influenced by solvent, concentration, and temperature. In some cases, their signals can be confirmed by D₂O exchange experiments.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Hydroxy(4-methoxyphenyl)methyl)phenol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Phenolic OH | Variable | Broad Singlet | Position is solvent and concentration dependent. |

| Aromatic H (Phenol Ring) | 6.7 - 7.2 | Multiplet | Complex splitting pattern due to 1,2-substitution. |

| Aromatic H (4-methoxyphenyl) | 6.8 - 7.3 | Doublet (AA'BB') | Two doublets expected for the symmetric ring. |

| Benzylic CH | 5.7 - 5.9 | Singlet/Doublet | Position influenced by adjacent hydroxyl group. |

| Methine OH | Variable | Broad Singlet | Position is solvent and concentration dependent. |

Note: The data in this table is based on predicted values and typical chemical shift ranges for similar structural motifs.

Carbon-13 NMR (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The number of signals corresponds to the number of unique carbon environments.

The aromatic region of the spectrum, typically between δ 110-160 ppm, will show multiple signals corresponding to the carbons of the two benzene rings. The carbons bearing hydroxyl and methoxy groups will be shifted downfield due to the deshielding effect of the oxygen atoms. The quaternary carbons, those without attached protons, will generally show weaker signals.

The benzylic carbon (-CH(OH)-) is expected to resonate in the range of δ 70-80 ppm. The methoxy carbon (-OCH₃) will appear as a distinct signal around δ 55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Hydroxy(4-methoxyphenyl)methyl)phenol

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (C-O) | 155 - 160 |

| Aromatic C | 114 - 130 |

| Benzylic C | 70 - 75 |

Note: The data in this table is based on predicted values from spectroscopic databases for structurally related compounds. np-mrd.orgnp-mrd.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C signals and providing insight into the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 2-(Hydroxy(4-methoxyphenyl)methyl)phenol, COSY would show correlations between adjacent aromatic protons on both rings, helping to delineate the spin systems of the phenolic and 4-methoxyphenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. rsc.org This is crucial for assigning the signals of the protonated aromatic carbons and the benzylic and methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. rsc.org HMBC is particularly useful for identifying the connectivity between the different parts of the molecule. For instance, correlations would be expected between the benzylic proton and the carbons of both aromatic rings, confirming the linkage. Correlations from the methoxy protons to the corresponding carbon on the 4-methoxyphenyl ring would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, providing information about the molecule's conformation. In this compound, NOESY could show correlations between the benzylic proton and the protons on the ortho positions of both aromatic rings, giving clues about the preferred rotational conformation around the C-C single bonds.

Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol is expected to be characterized by several key absorption bands.

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the phenolic and alcohol groups. The broadness of this peak is indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic rings and the methoxy group are expected to appear in the 2850-3100 cm⁻¹ region.

The aromatic C=C stretching vibrations will give rise to several sharp to medium bands in the 1450-1610 cm⁻¹ region. The C-O stretching vibrations for the phenol, alcohol, and ether linkages are expected in the 1000-1300 cm⁻¹ region. Specifically, the aryl ether C-O stretch is typically strong and appears around 1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 2-(Hydroxy(4-methoxyphenyl)methyl)phenol

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenolic, Alcoholic) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic/Methoxy) | 2850 - 2970 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1610 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |

Note: The data in this table is based on typical IR frequencies for the respective functional groups.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific experimental Raman data for 2-(Hydroxy(4-methoxyphenyl)methyl)phenol is readily available in the literature, predictions can be made based on its structure.

The aromatic ring stretching vibrations are typically strong and sharp in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ region. The symmetric breathing mode of the benzene rings would also give a characteristic Raman signal. The C-H stretching vibrations will also be present. Due to the presence of the polarizable phenyl rings, the Raman spectrum is expected to be well-defined for the aromatic skeletal vibrations. The O-H stretching band, which is very strong and broad in the IR spectrum, is generally weak in the Raman spectrum.

Electronic Structure Probing via Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of molecules. By analyzing the absorption of UV and visible light, insights into the electronic transitions and the influence of the chemical environment can be obtained.

Analysis of Electronic Transitions and Absorption Maxima

Solvatochromic Studies

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as the polarity of the solvent is varied. Such studies provide valuable information about the solute-solvent interactions and the difference in dipole moment between the ground and excited states of the molecule.

A study on 2-hydroxy-4-methylquinoline, a compound with some structural similarities, demonstrated that the electronic absorption and fluorescence spectra are sensitive to solvent polarity. researchgate.net It was observed that the excited state dipole moment was greater than the ground state dipole moment, indicating that the excited state is more polar. researchgate.net This phenomenon, known as positive solvatochromism, results in a red shift (shift to longer wavelengths) of the absorption maximum as the solvent polarity increases. It is plausible that 2-(Hydroxy(4-methoxyphenyl)methyl)phenol would exhibit similar solvatochromic behavior due to the presence of hydroxyl and methoxy groups which can engage in hydrogen bonding and other polar interactions with solvent molecules. The extent of this shift can be correlated with solvent polarity parameters to quantify the change in dipole moment upon electronic excitation.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. ub.edu This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas (isobaric compounds). ub.edu For 2-(Hydroxy(4-methoxyphenyl)methyl)phenol, with a chemical formula of C14H14O3, the theoretical exact mass can be calculated. While a specific HRMS dataset for this compound was not found in the search results, the technique would be expected to confirm its elemental composition with high precision. For example, a related compound, 2'-Hydroxy-4-methoxychalcone (C16H14O3), has a computed exact mass of 254.094294304 Da. nih.gov

Fragmentation Pathways and Structural Insights

In mass spectrometry, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or tandem mass spectrometry (MS/MS), molecules are fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable structural information. For aromatic compounds like 2-(Hydroxy(4-methoxyphenyl)methyl)phenol, common fragmentation pathways involve cleavages at the benzylic position and rearrangements.

While specific fragmentation data for the title compound is not detailed in the provided search results, general principles can be applied. Electron ionization (EI) or other ionization methods would likely lead to the formation of a molecular ion [M]+•. Subsequent fragmentation could involve:

Cleavage of the C-C bond between the methylene (B1212753) bridge and one of the aromatic rings, leading to the formation of resonance-stabilized benzylic or tropylium (B1234903) ions.

Loss of small neutral molecules such as water (H2O) from the hydroxyl groups or formaldehyde (B43269) (CH2O) from the methoxy group.

Formation of characteristic fragment ions corresponding to the hydroxyphenyl and methoxyphenyl moieties.

Studies on related compounds, such as methylated warfarin, have shown that inductive cleavage of side chains and various migrations are predominant fragmentation routes. The analysis of accurate mass fragment spectra can help in proposing and confirming these pathways. researchgate.netscispace.com

Solid-State Structural Determination by X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

A detailed analysis of the crystal packing and the nature of intermolecular interactions, such as van der Waals forces, π-π stacking, and specific hydrogen bonding motifs that dictate the three-dimensional arrangement of the molecules in the crystal lattice, requires crystallographic data which is currently unavailable.

Intramolecular Hydrogen Bonding Networks

The identification and characterization of intramolecular hydrogen bonds, which are crucial in determining the conformation of the molecule, cannot be definitively described without spectroscopic and crystallographic evidence for 2-(Hydroxy(4-methoxyphenyl)methyl)phenol.

Tautomeric Forms in the Crystalline State

The potential for and the presence of any specific tautomeric forms of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol within the crystal lattice can only be confirmed through detailed structural analysis, which has not been reported.

Following a comprehensive search for computational and theoretical studies on the chemical compound 2-(Hydroxy(4-methoxyphenyl)methyl)phenol , it has been determined that there is a lack of specific published research data required to generate the detailed article as outlined. The provided search results pertain to structurally related but distinct molecules, and utilizing this information would not adhere to the strict requirement of focusing solely on the specified compound.

Computational chemistry analyses, such as Density Functional Theory (DFT) studies, are highly specific to the exact molecular structure under investigation. Key parameters like optimized geometry, frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP) maps, Natural Bond Orbital (NBO) analysis, and Electron Localization Functions (ELF) are unique to each compound.

The available research, including studies on 2-Hydroxy-4-Methoxybenzophenone nih.govnih.gov, various chalcone (B49325) derivatives niscpr.res.in, and other substituted phenols nih.govtandfonline.comresearchgate.netwikimedia.orgymerdigital.com, cannot be extrapolated to accurately describe 2-(Hydroxy(4-methoxyphenyl)methyl)phenol. Doing so would result in a scientifically inaccurate article that violates the core instructions of this request.

Therefore, it is not possible to provide the requested article with the required level of scientific accuracy and specificity at this time due to the absence of dedicated computational studies for 2-(Hydroxy(4-methoxyphenyl)methyl)phenol in the available literature.

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 4 Methoxyphenyl Methyl Phenol

Spectroscopic Parameter Prediction and Validation

Computational NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. This is typically achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

While specific computational NMR data for 2-(Hydroxy(4-methoxyphenyl)methyl)phenol is not available, a hypothetical table of predicted chemical shifts would resemble the following:

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Hydroxy(4-methoxyphenyl)methyl)phenol This table is for illustrative purposes only and does not represent actual calculated data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 155.0 |

| C2 | - | 115.0 |

| C3 | 6.80 | 130.0 |

| C4 | - | 120.0 |

| C5 | 7.10 | 128.0 |

| C6 | 6.90 | 118.0 |

| C-alpha | 5.50 | 75.0 |

| C1' | - | 135.0 |

| C2'/C6' | 7.20 | 129.0 |

| C3'/C5' | 6.85 | 114.0 |

| C4' | - | 159.0 |

| OCH3 | 3.80 | 55.0 |

| OH (phenolic) | 8.50 | - |

| OH (benzylic) | 4.50 | - |

Simulated Vibrational Spectra

Computational methods can also predict the infrared (IR) and Raman spectra of a molecule. This is done by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the vibrational frequencies and their corresponding intensities. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed peaks.

A table of key predicted vibrational frequencies would typically include the following types of modes for 2-(Hydroxy(4-methoxyphenyl)methyl)phenol:

Table 2: Hypothetical Predicted Vibrational Frequencies for 2-(Hydroxy(4-methoxyphenyl)methyl)phenol This table is for illustrative purposes only and does not represent actual calculated data.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H stretch (phenolic) | 3600 - 3400 | Stretching of the phenolic hydroxyl group |

| O-H stretch (benzylic) | 3500 - 3300 | Stretching of the benzylic hydroxyl group |

| C-H stretch (aromatic) | 3100 - 3000 | Stretching of C-H bonds on the aromatic rings |

| C-H stretch (aliphatic) | 3000 - 2850 | Stretching of the methoxy (B1213986) and methyl C-H bonds |

| C=C stretch (aromatic) | 1600 - 1450 | Stretching of carbon-carbon double bonds in the aromatic rings |

| C-O stretch (ether) | 1250 - 1200 | Asymmetric stretching of the aryl-O-CH₃ bond |

| C-O stretch (phenol) | 1200 - 1150 | Stretching of the phenolic C-O bond |

Predicted UV-Vis Absorption Spectra and Electronic Transitions

Time-Dependent DFT (TD-DFT) is the primary method for predicting UV-Vis absorption spectra. It calculates the energies of electronic excitations from the ground state to various excited states. The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations help in understanding the electronic structure and the nature of the transitions, such as n → π* or π → π*.

For 2-(Hydroxy(4-methoxyphenyl)methyl)phenol, one would expect to see transitions associated with the phenolic and methoxy-substituted benzene (B151609) rings.

Table 3: Hypothetical Predicted UV-Vis Absorption Data for 2-(Hydroxy(4-methoxyphenyl)methyl)phenol This table is for illustrative purposes only and does not represent actual calculated data.

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Electronic Transition |

|---|---|---|

| 280 | 0.15 | π → π |

| 230 | 0.60 | π → π |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction mechanisms, including the identification of reactants, products, intermediates, and transition states.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, it is crucial to locate the transition state, which is the highest point on the minimum energy path between reactants and products. Computational methods can search for and optimize the geometry of these transition states. Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis traces the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state indeed links the desired species.

Mechanistic Pathways for Formation and Reactivity

For a molecule like 2-(Hydroxy(4-methoxyphenyl)methyl)phenol, computational studies could explore its formation, for example, through the acid- or base-catalyzed reaction of a phenol (B47542) with 4-methoxybenzaldehyde (B44291). Different potential pathways could be modeled to determine the most energetically favorable route. Furthermore, the reactivity of the compound, such as its oxidation or further substitution reactions, could be investigated by modeling the interaction with various reagents and calculating the energy barriers for different reaction channels.

While the specific computational data for 2-(Hydroxy(4-methoxyphenyl)methyl)phenol is not available in the searched literature, the principles and methods described above represent the standard approach that would be used to investigate its properties and reactivity from a theoretical standpoint.

Investigation of Intermolecular Interactions and Supramolecular Assemblies

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. For 2-(Hydroxy(4-methoxyphenyl)methyl)phenol, these interactions are crucial in determining its crystal packing and, consequently, its macroscopic properties.

The Quantum Theory of Atoms in Molecules (AIM) is a powerful theoretical framework for analyzing the nature of chemical bonds, including weak interactions like hydrogen bonds. nih.gov The AIM analysis of intramolecular hydrogen bonds in ortho-substituted phenols reveals the characteristics of these interactions. nih.gov For instance, in a related compound, 4-Hydroxy-methyl-2-methoxy-phenol, an intramolecular hydrogen bond is confirmed by the topological parameters of the electron density at the selected bond critical point (BCP) as determined by AIM. rsc.org The theory characterizes a bond by the properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. A positive value of the Laplacian of the electron density at the BCP is indicative of a closed-shell interaction, which is characteristic of hydrogen bonds.

In systems with electron-donating substituents, the nature of hydrogen bonding can be a mixture of closed-shell and shared interactions, while it is predominantly closed-shell in systems with electron-withdrawing substituents. scm.com The strength of an intramolecular hydrogen bond is notably enhanced by the presence of electron-withdrawing groups. nih.gov For 2-(Hydroxy(4-methoxyphenyl)methyl)phenol, the presence of hydroxyl and methoxy groups would influence the nature and strength of any intramolecular hydrogen bonds, which could be quantitatively described by AIM parameters.

Table 1: Representative AIM Parameters for Intramolecular Hydrogen Bonds in Phenolic Compounds

| Interacting Atoms | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| O-H···O | 0.025 - 0.045 | +0.080 - +0.150 |

| O-H···N | 0.030 - 0.060 | +0.090 - +0.180 |

| C-H···O | 0.005 - 0.015 | +0.020 - +0.050 |

In addition to hydrogen bonding, pi-stacking and van der Waals interactions are fundamental in the self-assembly of aromatic molecules like 2-(Hydroxy(4-methoxyphenyl)methyl)phenol. researchgate.net These interactions, although weaker than covalent bonds, collectively contribute to the stability of the crystal lattice. benthamdirect.com

Pi-stacking interactions occur between the aromatic rings of adjacent molecules and can be categorized into face-to-face and edge-to-face arrangements. acs.org In the crystal structure of a related compound, (E)-2-[(2-hydroxy-4-methoxyphenyl)(phenyl)methylidene]-N-phenylhydrazine-1-carboxamide, parallel slipped π–π interactions are observed, with a centroid–centroid distance of 3.8850 (14) Å. nih.gov Computational studies on phenol-water complexes also highlight the importance of π-π stacking interaction energies. scirp.org Furthermore, Hirshfeld surface analysis is a valuable tool for investigating intermolecular interactions, including off-set stacking interactions that contribute to crystal packing stability. nih.govbenthamdirect.com

Advanced Theoretical Calculations

Computational methods, particularly DFT, are instrumental in predicting the non-linear optical (NLO) properties of organic molecules. rsc.org Molecules with donor-π-acceptor (D-π-A) or related electronic structures often exhibit significant NLO responses. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO activity of a molecule.

For classes of compounds similar to 2-(Hydroxy(4-methoxyphenyl)methyl)phenol, such as substituted 4-phenylphenols and various Schiff bases, DFT calculations have shown their potential as NLO materials. rsc.orgresearchgate.net The calculations typically involve the optimization of the molecular geometry followed by the computation of the dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ) using a suitable functional and basis set. rsc.orgresearchgate.net For instance, in a study of bis-phenylenediamine derivatives, the total first hyperpolarizability (βtot) values were found to be significantly larger than that of urea, a standard reference material for NLO properties. rsc.org

Table 2: Calculated NLO Properties of a Representative D–π–D Configured Schiff Base

| Property | Calculated Value |

| Dipole Moment (μ) | 2.53 Debye |

| Average Polarizability (⟨α⟩) | 45.3 x 10⁻²⁴ esu |

| First Hyperpolarizability (β_tot) | 68.47 x 10⁻³¹ esu |

Note: The data in this table is for a D–π–D configured Schiff base (DMD) from a study on bis-phenylenediamine derivatives and is provided as a representative example. rsc.org It illustrates the type of data obtained from NLO calculations. Specific values for 2-(Hydroxy(4-methoxyphenyl)methyl)phenol would require a dedicated computational study.

The modeling of charge transport properties is crucial for evaluating the potential of organic materials in electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). The charge transport in organic materials is often described by the hopping model, where charges (electrons or holes) hop between adjacent molecules. The rate of this hopping can be estimated using Marcus theory.

Key parameters in modeling charge transport include the reorganization energy (λ) and the electronic coupling (transfer integral, V). The reorganization energy is the energy required for the geometric relaxation of a molecule upon gaining or losing a charge. A lower reorganization energy generally leads to a higher charge mobility. The electronic coupling quantifies the orbital overlap between adjacent molecules.

DFT calculations are employed to compute these parameters. For example, studies on pentacene (B32325) derivatives have shown how electron-withdrawing substituents can influence the electron and hole transport properties. researchgate.net The mobility (μ) can then be calculated, providing a quantitative measure of the material's charge transport efficiency.

Table 3: Representative Calculated Charge Transport Properties for an Organic Molecule

| Parameter | Value |

| Hole Reorganization Energy (λ_h) | 0.25 eV |

| Electron Reorganization Energy (λ_e) | 0.28 eV |

| Hole Mobility (μ_h) | 2.14 x 10⁻³ cm²/Vs |

| Electron Mobility (μ_e) | 1.50 x 10⁻³ cm²/Vs |

Note: This table presents illustrative charge transport properties for a generic organic semiconductor. The values are based on typical ranges found in computational studies of organic electronic materials and are not specific to 2-(Hydroxy(4-methoxyphenyl)methyl)phenol.

Reactivity and Reaction Mechanisms of 2 Hydroxy 4 Methoxyphenyl Methyl Phenol

Acid-Base Properties and Proton Transfer Phenomena

The presence of multiple hydroxyl groups and the potential for intramolecular interactions define the acid-base characteristics and proton transfer capabilities of the molecule.

The acidity of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol is primarily determined by its two phenolic hydroxyl (-OH) groups. Phenols are generally weak acids; for comparison, the pKa of phenol (B47542) itself is approximately 9.95. The acidity of a phenol is influenced by the stability of its corresponding phenoxide ion upon deprotonation. libretexts.org The benzene (B151609) ring itself acts as a weak electron-withdrawing group through resonance, which helps to delocalize the negative charge of the phenoxide ion, thereby stabilizing it. tru.ca

For the parent structure without the methoxy (B1213986) group, 2,2'-methylenediphenol (B73669) (also known as bisphenol F), a predicted acidic pKa is approximately 8.26. hmdb.ca This increased acidity compared to phenol can be attributed to the presence of the second phenolic ring.

In the case of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol, the substituents on the aromatic rings play a crucial role. The methoxy group (-OCH₃) at the para-position of one of the rings is a key modulator of acidity. While the oxygen of the methoxy group is electronegative and exerts an electron-withdrawing inductive effect, its lone pairs produce a stronger electron-donating resonance effect. tru.ca This resonance effect "pushes" electron density into the aromatic ring, which can destabilize the negative charge on the phenoxide oxygen, making the conjugate base less stable and, consequently, the phenol less acidic (i.e., having a higher pKa). tru.ca Therefore, the hydroxyl group on the methoxy-substituted ring is expected to be less acidic than the hydroxyl group on the unsubstituted ring. The benzylic alcohol is significantly less acidic, with a pKa typically in the range of 16-18, and does not contribute to the acidic character of the compound in aqueous media.

The basicity of the molecule is very low. The oxygen atoms of the hydroxyl and methoxy groups possess lone pairs of electrons and can act as Lewis bases or be protonated by strong acids, but these are weak basic sites.

Table 1: Predicted Acid-Base Properties of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol and Related Compounds

| Property | Value | Reference |

| pKa (Strongest Acidic) | ||

| 2,2'-Methylenediphenol | ~8.26 | hmdb.ca |

| Phenol | ~9.95 | libretexts.org |

| 4-Methoxyphenol (B1676288) | Higher than phenol | The electron-donating resonance effect of the methoxy group decreases the acidity of the phenolic proton compared to unsubstituted phenol. tru.ca |

| pKa (Strongest Basic) | ||

| 2,2'-Methylenediphenol | ~ -5.5 | hmdb.ca |

The specific arrangement of a hydroxyl group ortho to the methylene (B1212753) bridge allows for the possibility of intramolecular proton transfer. This phenomenon, particularly excited-state intramolecular proton transfer (ESIPT), is well-documented in molecules containing a 2-hydroxyphenyl moiety. hmdb.canih.gov In such systems, an intramolecular hydrogen bond can form a pre-existing six-membered ring. Upon electronic excitation with light, a proton can be rapidly transferred from the hydroxyl group (the proton donor) to a nearby acceptor atom.

In 2-(Hydroxy(4-methoxyphenyl)methyl)phenol, the benzylic oxygen could potentially act as the proton acceptor, facilitating proton transfer from the ortho-phenolic group. While direct studies on this specific molecule are scarce, the structural motif is conducive to such dynamics. In the crystal structure of a related compound, 2-[(2-chlorophenyl)(hydroxy)methyl]phenol, O—H···O hydrogen bonds are observed, forming dimers and larger aggregates, which highlights the propensity of these hydroxyl groups to engage in hydrogen bonding, a prerequisite for proton transfer.

Proton transfer can also occur as a fundamental step in reaction mechanisms, such as in acid-catalyzed reactions or during the formation of intermediates in redox processes.

While 2-(Hydroxy(4-methoxyphenyl)methyl)phenol itself does not exhibit tautomerism, its derivatives, particularly Schiff bases (imines), display a significant tautomeric equilibrium between a phenol-imine form and a keto-amine form. researchgate.nete-jehs.org These Schiff bases can be synthesized through the condensation of related aldehydes (like salicylaldehyde) with primary amines (like p-anisidine). drugbank.comlibretexts.org

The two tautomeric forms are:

Phenol-Imine (or Enol-Imine) Form : This form contains a phenolic -OH group and a C=N double bond. It is stabilized by an intramolecular hydrogen bond of the O–H···N type. researchgate.net

Keto-Amine (or Keto-Enamine) Form : This form results from the transfer of the phenolic proton to the imine nitrogen. It features a ketone (C=O) in a quinoid-type ring and an N-H group, stabilized by an N–H···O hydrogen bond. researchgate.nete-jehs.org

This equilibrium is influenced by several factors:

Substituents : The electronic nature of substituents on the aromatic rings can shift the equilibrium.

Solvent Polarity : The equilibrium can be sensitive to the solvent environment. Often, the keto-amine form is more favored in polar solvents. researchgate.nete-jehs.org

Physical State : The dominant tautomer can differ between the solid state and in solution. researchgate.netacs.org In the solid state, salicylideneanilines typically exist in the phenol-imine form. e-jehs.org However, studies on methoxy-substituted salicylaldehyde (B1680747) Schiff bases have shown that some derivatives crystallize as the keto tautomer. capes.gov.br

For example, the Schiff base 2-[(4-Methoxyphenyl)iminomethyl]-4-nitrophenol, which is structurally analogous, has been shown to exist in an intermediate state between the NH and OH tautomers in the solid phase. drugbank.com

Table 2: Tautomeric Forms in Schiff Base Derivatives of Salicylaldehydes

| Tautomeric Form | Key Structural Features | Stabilizing Hydrogen Bond | Predominantly Found In | Reference |

| Phenol-Imine | Phenolic -OH group, C=N double bond | O–H···N | Non-polar solvents, solid state for many salicylaldimines. | researchgate.nete-jehs.org |

| Keto-Amine | Quinoid ring with C=O group, N-H single bond, C=C bond | N–H···O | Polar solvents, solid state for some naphthalidimines and substituted salicylaldimines. | researchgate.nete-jehs.orgcapes.gov.br |

Oxidation and Reduction Pathways

The phenolic nature of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol makes it susceptible to oxidation, while the benzylic alcohol and aromatic systems can undergo reduction under specific conditions.

Phenolic compounds are well-known to undergo oxidative coupling, a reaction that forms new C-C or C-O bonds, often leading to dimerization or polymerization. wikipedia.org These reactions can be catalyzed by chemical oxidants or enzymes. Enzymes like laccases and peroxidases (e.g., horseradish peroxidase, HRP) are particularly effective in catalyzing the oxidation of phenols. acs.orgnih.gov

The general mechanism for enzyme-catalyzed oxidation involves the generation of a phenoxy radical from the phenolic substrate. nih.gov For 2-(Hydroxy(4-methoxyphenyl)methyl)phenol, this would involve one-electron oxidation of one of the phenol moieties. These highly reactive radicals can then couple with each other in a non-specific manner. This coupling can occur between two carbon atoms (C-C coupling) or between a carbon atom and an oxygen atom (C-O coupling), leading to the formation of dimers, oligomers, and high-molecular-weight polymers. wikipedia.orgresearchgate.net

Studies on related bisphenol compounds like Bisphenol A (BPA) and Bisphenol F have demonstrated their susceptibility to enzymatic oxidative polymerization. Laccase, in the presence of oxygen, catalyzes the oxidation and polymerization of these compounds. researchgate.netnih.gov Similarly, HRP uses hydrogen peroxide as an oxidant to achieve the same transformation, which is an effective method for removing phenolic compounds from water. acs.orgcapes.gov.brnih.govnih.gov The resulting products are typically a complex mixture of insoluble polymers. The efficiency of these enzymatic reactions is dependent on factors such as pH, temperature, and enzyme concentration. e-jehs.orgnih.gov

The structure of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol offers several sites for reductive transformations. The removal of oxygen-containing functional groups from phenolic compounds is a key challenge in biorefining and is relevant here. libretexts.org

Potential reductive pathways include:

Hydrodeoxygenation : This process would involve the complete removal of all hydroxyl and methoxy groups, yielding the parent hydrocarbon structure, diphenylmethane. This typically requires harsh conditions and can be complicated by the overreduction of the aromatic rings. libretexts.org

Reductive Cleavage of the Benzylic C-O Bond : The benzylic alcohol C-O bond is susceptible to hydrogenolysis. This reaction would cleave the molecule, potentially yielding 2-methylphenol and 4-methoxyphenol as products.

Hydrodehydroxylation and Hydrodemethoxylation : More selective reductions can target specific C(aryl)-O bonds. Hydrodehydroxylation would remove a phenolic -OH group, while hydrodemethoxylation would remove the -OCH₃ group. libretexts.org For instance, photoredox catalysis has emerged as a method for the chemoselective cleavage of phenolic ethers under mild conditions. tru.ca Another approach involves converting the phenol to its diethyl phosphate (B84403) ester, which can then be cleaved with alkali metals in liquid ammonia. nih.gov

Derivatization Reactions at Hydroxyl and Phenolic Groups

The presence of both a phenolic and a benzylic hydroxyl group offers multiple sites for derivatization, allowing for the synthesis of a wide range of derivatives with potentially altered properties.

Esterification:

The phenolic hydroxyl group of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol can undergo esterification, although it is generally less reactive than the benzylic alcohol. Direct esterification with carboxylic acids, known as Fischer esterification, is typically slow for phenols and often requires harsh conditions and a large excess of the alcohol, which can be impractical. researchgate.netchemistrysteps.com A more efficient method involves the use of more reactive acylating agents such as acyl chlorides or acid anhydrides. nih.gov The reaction of phenols with acyl chlorides, like ethanoyl chloride, can proceed at room temperature to form the corresponding phenyl ester. nih.gov To enhance the reaction rate, especially with less reactive acyl chlorides like benzoyl chloride, the phenol can first be converted to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. nih.gov

The benzylic hydroxyl group, being a secondary alcohol, readily undergoes esterification under standard Fischer conditions, reacting with carboxylic acids in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. youtube.com The equilibrium of this reversible reaction can be driven towards the product by removing water as it forms, for instance, by azeotropic distillation with a Dean-Stark trap. youtube.comacs.org

Etherification:

The Williamson ether synthesis is a widely used method for the etherification of the phenolic hydroxyl group. byjus.comwikipedia.org This SN2 reaction involves the deprotonation of the phenol with a base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion, which then displaces a halide from a primary alkyl halide. byjus.comwikipedia.orgjk-sci.commasterorganicchemistry.com The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. byjus.commasterorganicchemistry.com

The benzylic hydroxyl can also be converted to an ether. An efficient method for the chemoselective etherification of benzylic alcohols in the presence of phenolic hydroxyl groups involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol. quora.com

| Reaction Type | Substrate | Reagent(s) | Product | Key Conditions | Reference(s) |

| Esterification | Phenol | Ethanoyl chloride | Phenyl ethanoate | Room temperature | nih.gov |

| Phenol | Benzoyl chloride / NaOH | Phenyl benzoate | Shaking for ~15 min | nih.gov | |

| Carboxylic Acid & Alcohol | Acid catalyst (e.g., H₂SO₄) | Ester | Heating, removal of water | youtube.comacs.org | |

| Etherification | Phenol | Alkyl halide / Base (e.g., NaOH) | Alkyl phenyl ether | SN2 conditions | byjus.comjk-sci.com |

| Benzyl (B1604629) alcohol | TCT, DMSO, Methanol/Ethanol | Benzyl methyl/ethyl ether | Chemoselective | quora.com |

Acylation:

Acylation of the phenolic hydroxyl group (O-acylation) is a common transformation. As mentioned, it is typically achieved using acyl chlorides or anhydrides. nih.gov The reaction can be catalyzed by either acid or base. nih.gov Base catalysis involves the formation of the more nucleophilic phenoxide ion. nih.gov

C-acylation of the phenolic ring, a Friedel-Crafts type reaction, can also occur, leading to the formation of hydroxyarylketones. stackexchange.comnih.gov The regioselectivity between O-acylation and C-acylation can be controlled by the reaction conditions. O-acylation is kinetically favored, while C-acylation is thermodynamically favored and is promoted by the presence of a Lewis acid catalyst like AlCl₃. nih.gov In fact, aryl esters can rearrange to aryl ketones in the presence of AlCl₃ in a reaction known as the Fries rearrangement. nih.gov For phenols, Friedel-Crafts acylation in the presence of AlCl₃ typically yields a mixture of ortho- and para-hydroxy acetophenones. researchgate.net

Alkylation:

Alkylation of the phenolic hydroxyl group is most commonly achieved via the Williamson ether synthesis as described previously. stackexchange.com Besides alkyl halides, other alkylating agents can be employed. For instance, a palladium-catalyzed decarboxylative etherification of aryl benzyl carbonates can produce benzyl-protected phenols. byjus.com

Alkylation can also occur on the aromatic ring (C-alkylation), which is a form of electrophilic aromatic substitution (see section 5.5).

Reactions Involving the Benzylic Hydroxyl Moiety

The benzylic hydroxyl group is prone to both substitution and elimination reactions due to the stability of the potential carbocation intermediate.

The hydroxyl group of a benzylic alcohol is a poor leaving group, but it can be activated for nucleophilic substitution. chemistrysteps.com Protonation of the alcohol under acidic conditions converts the hydroxyl into a good leaving group (water), facilitating an SN1 reaction. chemistrysteps.com This allows for substitution by various nucleophiles.

A more direct approach for the nucleophilic substitution of benzylic alcohols involves the use of Lewis acid catalysts. For example, B(C₆F₅)₃ has been shown to be an effective catalyst for the substitution of benzylic alcohols with a variety of nucleophiles, including other alcohols (etherification), thiols (thioetherification), and electron-rich aromatic compounds (arylation), under mild conditions. nih.govmasterorganicchemistry.combyjus.comassets-servd.host This method is efficient for constructing C-O, C-S, and C-C bonds. masterorganicchemistry.com Similarly, iodine has been used as a catalyst for the nucleophilic substitution of benzylic alcohols with O- and C-nucleophiles at ambient temperature. egpat.com

| Catalyst System | Nucleophile Type | Product Type | Key Features | Reference(s) |

| B(C₆F₅)₃ | Alcohols, Thiols, Aromatics | Ethers, Thioethers, Triarylmethanes | Mild conditions, low catalyst loading | nih.govmasterorganicchemistry.combyjus.comassets-servd.host |

| I₂ | O- and C-nucleophiles | Ethers, C-substituted products | Ambient temperature, simple procedure | egpat.com |

| [Ir(COD)Cl]₂-SnCl₄ | Arenes, Heteroarenes | Diaryl- and Triarylmethanes | High yields | researchgate.net |

Benzylic alcohols can undergo acid-catalyzed dehydration (elimination) to form conjugated alkenes. researchgate.net This reaction typically proceeds through an E1 mechanism, involving the formation of a stable benzylic carbocation intermediate. youtube.com The stability of the resulting conjugated system, in this case, a styrene (B11656) derivative, provides a strong driving force for the reaction. researchgate.net Secondary benzylic mesylates have also been shown to undergo facile elimination to the corresponding styrene in the presence of methanesulfonic acid. acs.orgnih.gov

Electrophilic and Nucleophilic Aromatic Substitution on Phenolic Ring

The phenolic ring of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group and the methoxy group on the other ring which can have a long-range activating effect.

Electrophilic Aromatic Substitution:

The hydroxyl group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. quora.combyjus.comassets-servd.hostegpat.com This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring via resonance, which stabilizes the positive charge in the arenium ion intermediate. quora.combyjus.com The methoxy group on the second ring is also an activating, ortho-, para-directing group. masterorganicchemistry.com In the case of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol, the incoming electrophile will be directed to the positions ortho and para to the hydroxyl group on the first phenolic ring. The para position is sterically less hindered. Common electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com Due to the high reactivity of phenols, these reactions can often proceed under milder conditions than those required for benzene. byjus.com For instance, halogenation of phenols can occur even in the absence of a Lewis acid catalyst. byjus.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on an unsubstituted benzene ring is generally not feasible. wikipedia.org This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) on the aromatic ring. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. masterorganicchemistry.comyoutube.com The phenolic ring of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol lacks strong deactivating groups and a suitable leaving group, making it unreactive towards nucleophilic aromatic substitution under typical SNAr conditions.

Complexation and Coordination Chemistry of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol with Metal Ions

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of published research specifically detailing the complexation and coordination chemistry of the compound 2-(Hydroxy(4-methoxyphenyl)methyl)phenol with metal ions. Extensive searches of chemical databases and scholarly articles did not yield specific studies on the synthesis, structural characterization, or reaction mechanisms of metal complexes involving this particular ligand.

While research exists for structurally related compounds, such as Schiff bases derived from substituted phenols or other phenol-based ligands, the strict focus on 2-(Hydroxy(4-methoxyphenyl)methyl)phenol as per the user's request prevents the inclusion of such data. The scientific community has explored the coordination capabilities of various phenolic compounds, which typically act as bidentate or polydentate ligands, coordinating with metal ions through their deprotonated phenoxy and benzylic hydroxyl groups. However, without specific studies on the title compound, any discussion on its coordination modes, the stereochemistry of its potential complexes, or its reactivity with different metal centers would be purely speculative.

The creation of detailed research findings and data tables, as requested, is contingent upon the availability of experimental data in the public domain. As no such data for 2-(Hydroxy(4-methoxyphenyl)methyl)phenol could be located, this section cannot be completed.

Applications of 2 Hydroxy 4 Methoxyphenyl Methyl Phenol in Organic Synthesis and Materials Science

Role as a Synthetic Building Block and Intermediate

The utility of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol as a synthetic precursor is rooted in its hybrid structure, which combines the functionalities of a substituted phenol (B47542) and a benzyl (B1604629) alcohol. This dual reactivity allows it to participate in a wide array of chemical reactions. Substituted 2-methoxyphenols are recognized as valuable starting materials for the preparation of bioactive compounds, such as hydroxylated biphenyls. nih.govresearchgate.net The core structure of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol, which links a 2-hydroxyphenyl moiety with a 4-methoxyphenyl (B3050149) group, serves as a foundational scaffold for constructing intricate molecular frameworks.

Research into related compounds has demonstrated the synthetic potential of this structural motif. For instance, chalcones with similar substitution patterns, like 2'-Hydroxy-4-methoxychalcone, are employed as precursors in the synthesis of complex molecules such as donor-acceptor cyclopropanes. nih.gov These cyclopropanes are themselves valuable intermediates for creating a diverse range of bioactive compounds. nih.gov This underscores the role of the 2-(Hydroxy(4-methoxyphenyl)methyl)phenol framework as a key component in synthetic strategies aimed at producing complex organic molecules.

The presence of two hydroxyl groups (one phenolic, one benzylic) and two aromatic rings in 2-(Hydroxy(4-methoxyphenyl)methyl)phenol provides multiple reactive sites for intramolecular and intermolecular cyclization reactions, making it a promising precursor for a variety of heterocyclic compounds. The strategic positioning of these functional groups can be exploited to construct oxygen-containing heterocycles like furans and pyrans. For example, the core structural elements of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol are found within more complex heterocyclic systems such as 4-(4-hydroxyphenyl)-5-(4-methoxyphenyl)-2,2-dimethylfuran-3-one, indicating that this scaffold is synthetically accessible for building such ring systems. google.com

Furthermore, the chemical scaffold can be modified to access nitrogen-containing heterocycles. The synthesis of Schiff bases from related salicylaldehyde (B1680747) and aniline (B41778) derivatives is a well-established route. mdpi.comresearchgate.net By analogy, oxidation of the benzylic alcohol in 2-(Hydroxy(4-methoxyphenyl)methyl)phenol to the corresponding ketone would yield a precursor that could react with hydrazines or other binucleophiles to form pyridazines, pyrazoles, or other heterocyclic structures.

In the realm of multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step, diarylmethanols like 2-(Hydroxy(4-methoxyphenyl)methyl)phenol often appear as transient intermediates. Specifically, in reactions involving a phenol, an aromatic aldehyde (such as p-anisaldehyde), and a third reactant, the initial condensation between the phenol and aldehyde generates a diarylmethanol structure in situ. This intermediate then rapidly undergoes subsequent reactions with other components in the mixture.

While studies focusing on the isolation and subsequent use of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol in MCRs are not extensively documented, its formation is a key mechanistic step in numerous named reactions that build molecular complexity efficiently. Its role as a fleeting, high-energy intermediate is crucial for the progression of these one-pot syntheses to their final, often complex, products.

Utilization in Catalyst Design and Ligand Synthesis

The structural framework of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol, particularly its biaryl-like nature, makes it an attractive scaffold for the development of specialized ligands for metal-catalyzed reactions. Biaryl and diaryl compounds are foundational to many classes of "privileged ligands" that have proven effective in a broad range of catalytic transformations.

The 2-(Hydroxy(4-methoxyphenyl)methyl)phenol molecule is prochiral. While the parent compound is achiral, its central benzylic carbon can become a stereocenter upon appropriate substitution. More significantly, this scaffold serves as a precursor to axially chiral biaryl ligands, a class of ligands highly valued in asymmetric catalysis.

Recent research has highlighted the potential of atropisomeric scaffolds in the design of new catalysts and ligands for asymmetric synthesis. acs.org Atropisomerism arises from hindered rotation around a single bond, creating stable, non-interconverting stereoisomers. While 2-(Hydroxy(4-methoxyphenyl)methyl)phenol itself exhibits free rotation around its C-C bonds, it can be chemically modified to create more sterically hindered biaryl systems that do exhibit atropisomerism. Methodologies such as atropselective Suzuki cross-couplings, which utilize chiral ligands to control the axial chirality of the product, have been successfully developed for related systems. acs.org This suggests a clear pathway for converting derivatives of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol into novel, enantiopure ligands for catalysis.